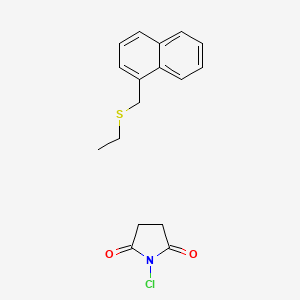
1-Chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloropyrrolidine-2,5-dione: and 1-(ethylsulfanylmethyl)naphthalene 1-(ethylsulfanylmethyl)naphthalene
准备方法
1-Chloropyrrolidine-2,5-dione: is synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the following steps:
- Dissolve succinimide in an appropriate solvent (e.g., water or acetone).
- Add the chlorine source slowly while maintaining the reaction temperature.
- Isolate the product by filtration and recrystallization.
1-(ethylsulfanylmethyl)naphthalene: can be synthesized through a multi-step process involving the introduction of the ethylsulfanylmethyl group onto the naphthalene ring. The general steps include:
- Naphthalene is first brominated to form 1-bromonaphthalene.
- The brominated compound is then reacted with ethylthiol in the presence of a base to form the desired product.
化学反应分析
1-Chloropyrrolidine-2,5-dione: undergoes various types of chemical reactions, including:
Chlorination: It acts as a chlorinating agent, transferring chlorine to substrates such as alkenes and aromatic compounds.
Oxidation: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Common reagents and conditions used in these reactions include:
- Solvents like acetone or dichloromethane.
- Mild temperatures to prevent decomposition.
Major products formed from these reactions include chlorinated organic compounds and oxidized alcohols.
1-(ethylsulfanylmethyl)naphthalene: can undergo:
Substitution reactions: The ethylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
科学研究应用
1-Chloropyrrolidine-2,5-dione: has several scientific research applications:
Organic synthesis: Used as a chlorinating agent and mild oxidant in various organic reactions.
Pharmaceuticals: Serves as an intermediate in the synthesis of antibiotics and other pharmaceutical compounds.
Rubber industry: Used in the preparation of rubber additives.
1-(ethylsulfanylmethyl)naphthalene: is used in:
Material science:
Chemical research: Studied for its reactivity and potential use in synthesizing complex organic molecules.
作用机制
1-Chloropyrrolidine-2,5-dione: exerts its effects through the release of chlorine atoms, which can react with various substrates. The N–Cl bond is highly reactive, making it an effective chlorinating agent . The compound can also act as a mild oxidant by transferring oxygen atoms to substrates.
1-(ethylsulfanylmethyl)naphthalene: interacts with molecular targets through its ethylsulfanylmethyl group, which can undergo various chemical transformations
相似化合物的比较
1-Chloropyrrolidine-2,5-dione: is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar structures and reactivity patterns but differ in their halogen atoms, which influence their reactivity and applications.
1-(ethylsulfanylmethyl)naphthalene: can be compared to other naphthalene derivatives with different substituents. The presence of the ethylsulfanylmethyl group imparts unique properties, making it distinct from other naphthalene compounds.
属性
CAS 编号 |
65824-54-6 |
|---|---|
分子式 |
C17H18ClNO2S |
分子量 |
335.8 g/mol |
IUPAC 名称 |
1-chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C13H14S.C4H4ClNO2/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12;5-6-3(7)1-2-4(6)8/h3-9H,2,10H2,1H3;1-2H2 |
InChI 键 |
IGWHEGKUSABFOA-UHFFFAOYSA-N |
规范 SMILES |
CCSCC1=CC=CC2=CC=CC=C21.C1CC(=O)N(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















